7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield.
Another approach involves the reaction between 2-aminothiadiazoles and dimethyl acetylenedicarboxylate (DMAD) in tetrahydrofuran (THF) under ultrasound irradiation . This catalyst-free method is notable for its high regioselectivity and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic methodologies are likely to be employed to scale up the production. Techniques such as microwave-assisted synthesis and multi-component reactions are potential candidates for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-biofilm activity is attributed to its ability to disrupt the biofilm matrix and inhibit bacterial adhesion . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-carboxylate: Known for its biological and pharmacological activities.
2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one:
Uniqueness
7-Hydroxy-2-isobutyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one stands out due to its unique hydroxyl and isobutyl substituents, which confer distinct chemical and biological properties. These features enhance its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
5681-22-1 |
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Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
7-hydroxy-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2S/c1-5(2)3-7-11-12-8(14)4-6(13)10-9(12)15-7/h4-5,13H,3H2,1-2H3 |
InChI Key |
BNDDABFHBILUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
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